![molecular formula C12H11NO3 B1347696 N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide CAS No. 423729-51-5](/img/structure/B1347696.png)
N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, commonly referred to as NMFC, is a small molecule that has been studied for its potential in various scientific applications. NMFC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments. Additionally, potential future directions for NMFC research will be discussed.
Scientific Research Applications
Synthesis and Structural Features of c-Met Inhibitors
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally similar to the compound of interest, has been studied for its c-Met inhibitory properties. The compound showcases distinct structural features like '5 atoms regulation' and a long chain capable of forming hydrogen bonds, crucial for c-Met inhibition. A rapid and high yield synthetic route for this compound was established, optimizing it through reduction and nucleophilic substitution reactions. This research contributes to the understanding of the synthesis and structural significance in the development of c-Met inhibitors (Chu et al., 2021).
Antimicrobial Activities of Related Compounds
Studies on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, compounds with a resemblance to the compound of interest, have demonstrated significant antibacterial and antimycobacterial activities. Some compounds in this series showed activities comparable or higher than standard drugs like ampicillin or rifampicin against various bacterial strains and Mycobacterium tuberculosis. This indicates the potential of structurally similar compounds in antimicrobial applications (Goněc et al., 2015).
Bioactivity of Ring-Substituted Carboxanilides
Research involving ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, structurally related to the compound of interest, revealed significant activities related to inhibition of photosynthetic electron transport and antimicrobial properties. These compounds were tested against various Staphylococcus strains and mycobacterial species, demonstrating the importance of structure-activity relationships in designing compounds with desired bioactive properties (Kos et al., 2013).
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving binding to specific receptors or enzymes, leading to changes in cellular processes . More research is required to provide a detailed explanation of its interaction with its targets and any resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how N-(3-HYDROXYPHENYL)-2-METHYL-3-FURAMIDE interacts with its targets and exerts its effects.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFXYSCKNZGIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358108 |
Source
|
Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |
CAS RN |
423729-51-5 |
Source
|
Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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